1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.2ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;;/h7-8H,1-6H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTBLJBNCLWHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole nucleus is typically synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or α,β-unsaturated ketones. Common synthetic routes include:
Condensation of hydrazine with β-arylchalcones or α,β-ethylenic ketones: This yields pyrazoline intermediates, which upon oxidation form pyrazole rings. For example, hydrazine hydrate reacts with β-arylchalcones to give pyrazolines, which dehydrate to form 3,5-diaryl-1H-pyrazoles with yields ranging from 66 to 88%.
1,3-Dipolar cycloaddition of diazocarbonyl compounds: Ethyl α-diazoacetate reacts with alkynes in the presence of catalysts (e.g., zinc triflate) to afford pyrazole derivatives in high yields (up to 89%).
Hydrazine addition to malondialdehyde derivatives: Reaction of hydrazine with ethoxycarbonyl malondialdehyde in ethanol at 0–20 °C for 17 hours produces ethyl 1H-pyrazole-4-carboxylate in 72.4% yield, which is a key intermediate for further functionalization.
Introduction of the Morpholin-4-yl Ethyl Side Chain
The morpholine-containing side chain is introduced via nucleophilic substitution or alkylation reactions:
Substitution with morpholine derivatives: For example, a bromoethyl intermediate can undergo nucleophilic substitution with morpholine to yield the 2-(morpholin-4-yl)ethyl side chain. A related patent describes the substitution of 4-acetyl-2-bromo-ethylbenzene with 4-(morpholin-4-yl)piperidine to afford a morpholine-containing intermediate.
Alkylation of pyrazole nitrogen: Ethyl 1H-pyrazole-4-carboxylate can be alkylated with appropriate haloalkyl morpholine derivatives or via reaction with morpholine and base under controlled conditions to attach the 2-(morpholin-4-yl)ethyl group at the N1 position of the pyrazole ring.
Use of bases such as potassium carbonate or DBU: These bases facilitate the nucleophilic substitution or alkylation reactions by deprotonating the pyrazole nitrogen or activating the morpholine nucleophile. For example, stirring ethyl 1H-pyrazole-4-carboxylate with potassium carbonate and 2-chloro-5-chloromethyl-thiophene at 50 °C for 4 hours, followed by hydrolysis and acidification, yields pyrazole carboxylic acid derivatives. Similarly, DBU at 115–123 °C for 14 hours has been used for morpholine substitution reactions.
Conversion to Carboxylic Acid and Salt Formation
Hydrolysis of ester to acid: The ethyl ester group on the pyrazole ring is hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. For instance, refluxing the ester in methanol-water with potassium hydroxide for several hours, followed by acidification, precipitates the pyrazole-4-carboxylic acid.
Formation of dihydrochloride salt: The free carboxylic acid with the morpholine side chain is treated with hydrochloric acid to form the dihydrochloride salt. This step improves the compound’s stability, solubility, and handling properties.
Summary Table of Key Preparation Steps and Conditions
| Step | Reactants/Intermediates | Conditions & Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-arylchalcone or α,β-unsaturated ketone | Ethanol, RT to 20 °C, 17 h | 66–88 | Pyrazoline intermediate oxidation |
| 1,3-Dipolar cycloaddition | Ethyl α-diazoacetate + alkyne | Triethylamine, Zn(OTf)2 catalyst | 89 | High-yield pyrazole formation |
| Alkylation of pyrazole N1 | Ethyl 1H-pyrazole-4-carboxylate + haloalkyl morpholine | K2CO3 or DBU, DMF or toluene, 80–123 °C, 4–48 h | 56–91 | N-alkylation or substitution reaction |
| Ester hydrolysis to acid | Ethyl ester intermediate | KOH in MeOH/H2O, reflux, 5 h | >90 | Acidification yields pyrazole carboxylic acid |
| Salt formation | Pyrazole-4-carboxylic acid + HCl | Acidification, crystallization | — | Produces dihydrochloride salt |
Research Findings and Optimization Notes
The choice of base (potassium carbonate, DBU) and solvent (DMF, toluene, ethanol) critically affects the alkylation efficiency and purity of the product.
Temperature control is essential to minimize side reactions; typical alkylation reactions proceed between 80–123 °C.
Purification often involves silica gel chromatography and recrystallization from solvents such as toluene or ethyl acetate.
The dihydrochloride salt form enhances compound stability and is preferred for pharmaceutical applications.
Reported yields for each step are generally high, indicating robust and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The morpholine ring and pyrazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison
*Note: The molecular formula for 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride in (C₇H₇ClN₄O₂) may contain inconsistencies, as a dihydrochloride salt should include two chlorine atoms. The formula above assumes correction to C₇H₁₀Cl₂N₄O₂ for accuracy.
Key Comparisons
Structural Differences: Morpholine vs. Aminoethyl Substituent: The target compound’s morpholine group introduces a bulkier, more polarizable heterocycle compared to the primary amine in 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride. Anileridine Dihydrochloride: While both are dihydrochloride salts, Anileridine’s piperidine-ester core and phenyl groups contrast starkly with the pyrazole-carboxylic acid scaffold of the target compound. These structural distinctions underpin Anileridine’s opioid activity versus the undefined pharmacological role of the pyrazole derivatives .
Molecular Weight and Complexity: The target compound (299.92 g/mol) is heavier than the aminoethyl analog (228.08 g/mol) due to the morpholine ring. Anileridine’s higher molecular weight (435.38 g/mol) reflects its complex piperidine-ester architecture .
Functional Group Impact :
- The morpholine ring in the target compound may enhance metabolic stability compared to the primary amine in the analog, which could be more prone to enzymatic oxidation.
- The dihydrochloride salt in all three compounds improves aqueous solubility, a critical factor in drug formulation .
Therapeutic Implications :
- Anileridine’s narcotic analgesic activity is tied to its piperidine-ester structure, which interacts with opioid receptors. In contrast, pyrazole-carboxylic acid derivatives (like the target compound) are often explored as kinase inhibitors or anti-inflammatory agents, though specific data are absent in the provided evidence .
Biological Activity
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. The following sections delve into the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride can be summarized as follows:
- IUPAC Name : 1-[2-(4-morpholinyl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride
- Molecular Formula : C10H15N3O3·2HCl
- Molecular Weight : 252.20 g/mol
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
| Compound | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|
| 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid | 0.02 μM | >80 |
In a study by Abdellatif et al., various pyrazole derivatives exhibited significant COX-2 inhibitory activity, with some compounds showing selectivity over COX-1, suggesting their potential as safer anti-inflammatory agents compared to traditional NSAIDs like celecoxib .
2. Xanthine Oxidoreductase Inhibition
Another area of interest is the inhibition of xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism that is linked to gout and hyperuricemia. Pyrazole derivatives have been identified as potent XOR inhibitors.
| Compound | XOR Inhibition (IC50) |
|---|---|
| 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid | 5.7 nM |
This compound has shown promising results in vitro, indicating its potential application in managing conditions associated with elevated uric acid levels .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid have demonstrated efficacy against various bacterial strains, suggesting their utility in treating infections.
Case Studies
Several case studies have documented the biological activities of related pyrazole compounds:
-
Study on Anti-inflammatory Effects :
- Researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats.
- Results indicated that certain derivatives exhibited significant reductions in edema, demonstrating their potential as anti-inflammatory agents .
- XOR Inhibition Evaluation :
Q & A
Q. What synthetic routes are recommended for preparing 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate and substituted hydrazines, followed by functionalization of the pyrazole core. For example:
- Step 1: Cyclocondensation of ethyl acetoacetate with morpholine-containing ethylenediamine derivatives to form the pyrazole ring .
- Step 2: Hydrolysis of the ester group to yield the carboxylic acid, followed by dihydrochloride salt formation .
- Optimization: Use computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions (solvent, temperature, catalyst) and reduce trial-and-error experimentation. ICReDD’s integrated computational-experimental approach can narrow down conditions by 60–70% .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- X-ray crystallography: Resolve the 3D molecular structure, including protonation states and salt formation .
- Spectroscopy:
- HPLC/MS: Assess purity (>98%) and detect byproducts (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental results during synthesis be resolved?
Methodological Answer:
- Case Study: If predicted reaction pathways (e.g., via density functional theory) conflict with observed yields:
- Step 1: Re-examine solvent effects and protonation states in simulations, as solvents like DMF or THF may stabilize intermediates differently .
- Step 2: Use high-throughput screening to test minor variations (e.g., 5°C increments in temperature) and identify unaccounted variables .
- Step 3: Feed experimental data back into computational models to refine transition-state energetics .
Q. What Design of Experiments (DOE) strategies are effective for optimizing reaction conditions?
Methodological Answer:
-
Factorial Design: Test factors like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (0.1–1.0 equiv). For example:
Factor Low Level High Level Temperature 80°C 120°C Solvent DMF Ethanol Catalyst Loading 0.1 equiv 1.0 equiv -
Response Surface Methodology (RSM): Model interactions between variables to maximize yield (e.g., 85% yield at 100°C in ethanol with 0.5 equiv catalyst) .
Q. How can hybrid computational-experimental approaches elucidate reaction mechanisms?
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction pathways for key steps (e.g., cyclocondensation or salt formation) .
- Kinetic Isotope Effects (KIE): Compare experimental and computed KIE values to validate proposed intermediates .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation in real time .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data during characterization?
Methodological Answer:
- Scenario: NMR shows unexpected peaks at δ 4.5 ppm.
- Hypothesis 1: Residual solvent (e.g., DMSO-d6) or water.
- Hypothesis 2: Unreacted morpholine ethyl precursor.
- Resolution:
Handling and Stability
Q. What storage conditions are recommended to ensure compound stability?
Methodological Answer:
- Short-Term: Store at –20°C in a desiccator to prevent hydrolysis of the dihydrochloride salt .
- Long-Term: –80°C under argon, with purity verified every 6 months via HPLC .
Applications in Advanced Research
Q. How can this compound serve as a precursor in medicinal chemistry studies?
Methodological Answer:
- Step 1: Couple the carboxylic acid with amines (e.g., via EDC/HOBt) to generate amide derivatives for kinase inhibition assays .
- Step 2: Evaluate bioactivity using in vitro models (e.g., IC₅₀ determination in cancer cell lines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
